N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine
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Overview
Description
N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine is a compound of significant interest in various scientific fields. This compound features a pyrimidine ring substituted with an aminophenyl group and two methyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones
Reduction: Amine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore
Mechanism of Action
The mechanism of action of N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. The compound’s structure allows it to form stable complexes with metal ions, which can disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N2,N4,N6-tris(4-aminophenyl)-1,3,5-triazine-2,4,6-triamine
- 2-(4-aminophenyl)benzothiazole derivatives
- 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine
Uniqueness
N2-(4-aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine stands out due to its unique combination of an aminophenyl group and dimethylpyrimidine structure. This configuration provides distinct electronic properties and reactivity, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C12H15N5 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-N-(4-aminophenyl)-4-N,4-N-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5/c1-17(2)11-7-8-14-12(16-11)15-10-5-3-9(13)4-6-10/h3-8H,13H2,1-2H3,(H,14,15,16) |
InChI Key |
UGVQBZAEDCOXBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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